molecular formula C5H5ClN2O B11764953 2-Chloro-1-(1H-pyrazol-3-yl)ethanone

2-Chloro-1-(1H-pyrazol-3-yl)ethanone

Cat. No.: B11764953
M. Wt: 144.56 g/mol
InChI Key: GCKBWDKTZSCAAE-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-pyrazol-3-yl)ethanone (CAS: 88137-70-6) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol . Its structure consists of a pyrazole ring (a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2) linked to a chloroethanone group (–CO–CH₂Cl). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

2-chloro-1-(1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H5ClN2O/c6-3-5(9)4-1-2-7-8-4/h1-2H,3H2,(H,7,8)

InChI Key

GCKBWDKTZSCAAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone typically involves the reaction of 3-pyrazolecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole ketones or carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

Scientific Research Applications

2-Chloro-1-(1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-1-(1H-pyrazol-3-yl)ethanone with structurally related chloroethanone derivatives, highlighting key differences in molecular properties, heterocyclic systems, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Potential Applications References
2-Chloro-1-(1H-pyrazol-3-yl)ethanone C₅H₅ClN₂O 144.56 Pyrazole (1H-pyrazole) –Cl, –CO–CH₃ Pharmaceutical intermediates
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone C₉H₆ClN₂O 209.62 Pyrrolopyridine –Cl, –CO–CH₃ Antimicrobial agent synthesis
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone C₁₀H₁₄ClNO 199.68 Pyrrole –Cl, –CO–CH₃, –C₂H₅, –CH₃ Lipophilic drug intermediates
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone C₁₅H₉Cl₃O 317.60 Fluorene –Cl (multiple), –CO–CH₃ Antimalarial drug precursor (Lumifantrine)

Key Observations:

Heterocyclic Core Influence :

  • The pyrazole core in the target compound provides two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic stability compared to pyrrole (one nitrogen) or pyrrolopyridine (fused bicyclic system) .
  • The fluorene derivative () exhibits a bulky polycyclic system, reducing solubility but increasing thermal stability, making it suitable for solid-phase reactions .

Multiple chlorine atoms in the fluorene compound () enhance electrophilicity, favoring nucleophilic substitution reactions critical in antimalarial drug synthesis .

Reactivity and Applications: Pyrazole-based chloroethanones are likely employed in azole drug synthesis due to their balanced reactivity and stability . Pyrrolopyridine analogs () are intermediates in antistaphylococcal agents, leveraging their fused-ring system for target specificity .

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